



## Application Notes and Protocols for BMS-986365 Androgen Receptor Degradation Assay

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

BMS-986365 (also known as CC-94676) is a first-in-class, orally bioavailable, heterobifunctional molecule engineered to target the androgen receptor (AR), a key driver in prostate cancer.[1][2][3] It operates through a dual mechanism of action, functioning as both a competitive AR antagonist and a potent ligand-directed degrader.[1][2][3][4] BMS-986365 consists of a moiety that binds to the AR ligand-binding domain (LBD) and another that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1][4] This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][4] This degradation is effective against both wild-type and mutant forms of the AR, offering a promising therapeutic strategy to overcome resistance to conventional AR pathway inhibitors.[3][4][5]

These application notes provide detailed protocols for quantifying the in vitro degradation of the Androgen Receptor in response to **BMS-986365** treatment using standard laboratory techniques.

## **Quantitative Data Summary**

The following tables summarize the preclinical efficacy of **BMS-986365** in AR binding and degradation.

Table 1: AR Binding Affinity



| Compound     | Ki (nM) |
|--------------|---------|
| BMS-986365   | 3.6[6]  |
| Enzalutamide | 47.0[6] |

Table 2: In Vitro AR Degradation (DC50 and Dmax)

| Cell Line   | AR Status    | DC50 (nM)     | Maximum Degradation (Dmax) / Minimum Level (Ymin)           |
|-------------|--------------|---------------|-------------------------------------------------------------|
| CW-R22PC_HR | H875Y mutant | 6[6]          | 12% (Ymin)[6]                                               |
| PC3         | L702H mutant | 1509[6]       | 41% (Ymin)[6]                                               |
| VCaP        | AR Wild-type | Not Specified | Degraded AR protein to 15% of vehicle control at 1 µM[7][8] |

### Table 3: In Vivo AR Degradation

| Model                   | Treatment                      | Time Point | AR Protein Level<br>Reduction |
|-------------------------|--------------------------------|------------|-------------------------------|
| VCaP Mouse<br>Xenograft | 30 mg/kg, QD for 3 days, PO    | 6 hours    | 91%[6]                        |
| VCaP Mouse<br>Xenograft | 30 mg/kg, QD for 3<br>days, PO | 24 hours   | 83%[6]                        |

# Signaling Pathway and Experimental Workflow BMS-986365 Mechanism of Action





Click to download full resolution via product page

Caption: Mechanism of BMS-986365-mediated AR degradation.

## **Western Blotting Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for AR degradation analysis by Western Blot.



# Experimental Protocols Protocol 1: Western Blot Analysis of AR Degradation

This protocol details the use of Western blotting to quantify the reduction in AR protein levels in prostate cancer cell lines following treatment with **BMS-986365**.

#### Materials:

- Prostate cancer cell lines (e.g., LNCaP, VCaP)
- · Complete cell culture medium
- BMS-986365
- DMSO (vehicle control)
- Phosphate-Buffered Saline (PBS), ice-cold
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- Laemmli sample buffer
- Polyacrylamide gels (e.g., 4-12% Bis-Tris)
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: Rabbit anti-AR, Mouse anti-GAPDH or β-actin (loading control)
- Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
- Tris-Buffered Saline with Tween-20 (TBST)
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system



### Procedure:

- · Cell Seeding and Treatment:
  - Seed LNCaP or VCaP cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
  - Treat cells with varying concentrations of **BMS-986365** (e.g., 1 nM to 10  $\mu$ M) or vehicle (DMSO) for a specified time (e.g., 4, 12, or 24 hours).[9][10][11]
- Cell Lysis and Protein Extraction:[12][13]
  - After treatment, place plates on ice and wash cells twice with ice-cold PBS.
  - $\circ$  Add 100-200  $\mu$ L of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
  - Incubate on ice for 30 minutes with occasional vortexing.
  - Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
- Protein Quantification:[12]
  - Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
- SDS-PAGE and Protein Transfer:[12][13]
  - Normalize protein concentrations and prepare samples by mixing with Laemmli buffer and heating at 95°C for 5 minutes.
  - Load equal amounts of protein (20-30 μg) per lane onto a polyacrylamide gel.
  - Run the gel to separate proteins by size.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:[12][13]



- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies (e.g., anti-AR at 1:1000 and anti-GAPDH at 1:5000) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
- Wash the membrane again three times with TBST for 10 minutes each.
- Detection and Analysis:[12]
  - Apply ECL substrate to the membrane.
  - Capture the chemiluminescent signal using an imaging system.
  - Quantify the band intensities using densitometry software. Normalize the AR signal to the loading control (GAPDH or β-actin). Calculate the percentage of AR degradation relative to the vehicle-treated control.

# Protocol 2: In-Cell Western (ICW) Assay for AR Degradation

The ICW assay is a higher-throughput, plate-based immunofluorescence method to quantify protein levels in fixed cells.[14][15]

#### Materials:

- Prostate cancer cell lines (e.g., LNCaP, VCaP)
- 96-well or 384-well plates
- BMS-986365 and DMSO
- 3.7% Formaldehyde in PBS



- Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
- Blocking Buffer (e.g., LI-COR Intercept Blocking Buffer or similar)
- · Primary antibodies: Rabbit anti-AR
- Normalization antibody (e.g., Mouse anti-α-tubulin)
- Fluorescently-labeled secondary antibodies (e.g., IRDye 800CW Goat anti-Rabbit, IRDye 680RD Goat anti-Mouse)
- Near-infrared (NIR) fluorescence imaging system (e.g., LI-COR Odyssey)

#### Procedure:

- · Cell Seeding and Treatment:
  - Seed adherent prostate cancer cells in a 96-well plate and culture until they form a confluent monolayer.[16]
  - Treat cells with a concentration gradient of BMS-986365 and vehicle control for the desired time.
- Fixation and Permeabilization:[16][17]
  - Remove the treatment media and wash the cells gently with PBS.
  - Fix the cells by adding 3.7% formaldehyde in PBS and incubating for 20 minutes at room temperature.
  - Wash and permeabilize the cells with Permeabilization Buffer (4 washes, 5 minutes each).
- Blocking:[16][17]
  - Add 150 μL of blocking buffer to each well and incubate for 1.5 hours at room temperature with gentle shaking.
- Antibody Incubation:[16][17]



- Prepare a solution of primary antibodies (anti-AR and anti-α-tubulin) in blocking buffer.
- Remove the blocking buffer and add the primary antibody solution to the wells. Incubate for 2 hours at room temperature or overnight at 4°C.
- Wash the plate 4 times with wash buffer (e.g., PBS + 0.1% Tween-20).
- Prepare a solution of the corresponding fluorescently-labeled secondary antibodies in blocking buffer. Protect from light.
- Add the secondary antibody solution and incubate for 1 hour at room temperature, protected from light.
- Wash the plate 4 times with wash buffer.
- Imaging and Analysis:
  - After the final wash, remove any residual liquid and scan the plate using a NIR imaging system.
  - The integrated intensity of the NIR signal in each well is measured. The signal for the target protein (AR) is normalized to the signal for the normalization protein (α-tubulin).
  - Calculate the percentage of AR degradation for each BMS-986365 concentration relative to the vehicle control. Plot the results to determine the DC50 value.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. urotoday.com [urotoday.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]

### Methodological & Application





- 4. About BMS-986365 | BMS Clinical Trials [bmsclinicaltrials.com]
- 5. Discovery of BMS-986365, a first-in-class dual androgen receptor ligand-directed degrader (AR LDD) and antagonist, for the treatment of advanced prostate cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. championsoncology.com [championsoncology.com]
- 9. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A molecule inducing androgen receptor degradation and selectively targeting prostate cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation PMC [pmc.ncbi.nlm.nih.gov]
- 15. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 17. products.advansta.com [products.advansta.com]
- To cite this document: BenchChem. [Application Notes and Protocols for BMS-986365 Androgen Receptor Degradation Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623205#bms-986365-ar-degradation-assay-protocol]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com